Methyl 2-[cyano(3-ethylphenyl)amino]acetate
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Overview
Description
Methyl 2-[cyano(3-ethylphenyl)amino]acetate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOCH3) attached to an amino-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyano(3-ethylphenyl)amino]acetate typically involves the reaction of 3-ethylphenylamine with methyl cyanoacetate. The reaction is carried out under mild conditions, often at room temperature, and can be facilitated by the use of a suitable catalyst or solvent. One common method involves stirring the reactants without solvent at room temperature or using a steam bath to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyano(3-ethylphenyl)amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and other nucleophiles or electrophiles depending on the desired transformation. Reaction conditions can vary from room temperature to elevated temperatures, depending on the specific reaction being performed.
Major Products Formed
The major products formed from reactions involving this compound are often heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
Methyl 2-[cyano(3-ethylphenyl)amino]acetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[cyano(3-ethylphenyl)amino]acetate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and ester group can interact with different molecular targets, leading to the formation of new compounds with desired properties. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-[cyano(3-ethylphenyl)amino]acetate include other cyanoacetamides and ester derivatives, such as:
- Methyl 2-[cyano(4-methylphenyl)amino]acetate
- Ethyl 2-[cyano(3-ethylphenyl)amino]acetate
- Methyl 2-[cyano(3-methylphenyl)amino]acetate
Uniqueness
This compound is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new chemical and biological activities .
Properties
IUPAC Name |
methyl 2-(N-cyano-3-ethylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-10-5-4-6-11(7-10)14(9-13)8-12(15)16-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWRCRBHCVIOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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